Ethyl L-ornithine dihydrochloride
CAS No.: 84772-29-2
Cat. No.: VC0554984
Molecular Formula: C7H18Cl2N2O2
Molecular Weight: 233.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84772-29-2 |
|---|---|
| Molecular Formula | C7H18Cl2N2O2 |
| Molecular Weight | 233.1 |
| IUPAC Name | ethyl (2S)-2,5-diaminopentanoate;dihydrochloride |
| Standard InChI | InChI=1S/C7H16N2O2.2ClH/c1-2-11-7(10)6(9)4-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H/t6-;;/m0../s1 |
| Standard InChI Key | FGDABGPSQJJTDH-ILKKLZGPSA-N |
| SMILES | CCOC(=O)C(CCCN)N.Cl.Cl |
| Canonical SMILES | CCOC(=O)C(CCCN)N.Cl.Cl |
Introduction
Chemical Properties and Structure
Ethyl L-ornithine dihydrochloride (CAS No. 84772-29-2) is characterized by the molecular formula C7H18Cl2N2O2 and a molecular weight of 233.1 g/mol . The compound appears as a snow-white hygroscopic solid that requires proper storage conditions . Its structure consists of the amino acid L-ornithine with an ethyl ester modification and two hydrochloride molecules attached to the amine groups.
Table 1: Physical and Chemical Properties of Ethyl L-ornithine Dihydrochloride
Elemental analysis of the compound has shown the following composition: Calculated - C 36.06%, H 7.78%, N 12.01%, Cl 30.41%; Found - C 35.73%, H 7.46%, N 12.14%, Cl 30.27% . This confirms the dihydrochloride nature of the compound, with a hydrochloride molecule attached to each amine group present in the molecule.
Synthesis Methods
The synthesis of Ethyl L-ornithine dihydrochloride involves a well-established procedure that has been optimized to achieve high purity and yield. The primary synthetic route involves the esterification of L-ornithine with ethanol, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Standard Esterification Method
The most common synthesis procedure involves refluxing a mixture of the amino acid L-ornithine, absolute ethanol, and thionyl chloride . The detailed procedure is as follows:
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L-ornithine is mixed with absolute ethanol and thionyl chloride
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The mixture is refluxed for approximately 7 hours until it turns clear
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Excess ethanol is distilled off using a rotary evaporator at 70°C
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The solid product is recrystallized by dissolving in ethanol and pouring over cooled diethyl ether
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The precipitate is filtered, washed with diethyl ether, and dried under vacuum
This method results in a product that crystallizes with a hydrochloride molecule for each amine group present in the molecule, confirming the dihydrochloride structure .
Alternative Synthesis Approaches
While the standard method involves direct esterification, alternative approaches have been explored for the synthesis of ornithine derivatives. One such method starts with L-arginine as the precursor, which undergoes a series of chemical transformations to yield L-ornithine derivatives .
A patented preparation method for L-ornithine hydrochloride (which could be further modified to the ethyl ester form) involves:
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Dissolving L-arginine in water
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Adding crown ether and calcium hydroxide
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Heating to 95-100°C with stirring and refluxing
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Adding choline as a promoter
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Continuing the reaction at 95-100°C
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Processing the reaction mixture through acidification, filtration, and recrystallization
This method demonstrates the potential for developing more efficient synthesis routes for ornithine derivatives including the ethyl ester form.
Applications in Scientific and Medical Fields
Ethyl L-ornithine dihydrochloride exhibits diverse biological activities that make it valuable in multiple fields. Its applications span from sports nutrition to wound healing and cosmetic formulations.
Sports Nutrition
In sports nutrition, Ethyl L-ornithine dihydrochloride is used in dietary supplements to enhance athletic performance and recovery. The compound supports muscle metabolism and helps reduce fatigue, making it a popular choice among athletes seeking to improve their performance. The esterification of L-ornithine to its ethyl ester form may enhance its bioavailability compared to the parent compound.
Wound Healing
One of the significant applications of Ethyl L-ornithine dihydrochloride is in promoting tissue repair and regeneration. This property makes it beneficial for topical treatments aimed at accelerating wound healing processes. The compound's ability to support cellular regeneration may be linked to its involvement in protein synthesis pathways.
Neuroprotection
Studies suggest that Ethyl L-ornithine dihydrochloride may have neuroprotective properties. These properties could be beneficial in developing treatments for neurodegenerative diseases, although more research is needed to fully understand the mechanisms involved and to validate these effects in clinical settings.
Cosmetic Formulations
The ability of Ethyl L-ornithine dihydrochloride to enhance skin hydration and elasticity makes it a valuable ingredient in anti-aging skin care products. Its role in promoting cellular regeneration contributes to its efficacy in cosmetic applications aimed at improving skin appearance and texture.
Biochemical Mechanisms
The biological activities of Ethyl L-ornithine dihydrochloride are likely related to the biochemical pathways influenced by its parent compound, L-ornithine, with potential modifications due to its esterification.
Influence on mTORC1 Signaling
Research on L-ornithine has demonstrated its ability to induce the phosphorylation of downstream targets of mTORC1 (mammalian target of rapamycin complex 1) in rat liver . Specifically, L-ornithine significantly upregulates the phosphorylation levels of p70S6K, S6, and 4EBP1 at concentrations of 20 mM, with effects comparable to those of L-leucine at the same concentration .
The mTOR signaling pathway plays a crucial role in regulating protein synthesis, cell growth, and metabolism. The ability of L-ornithine to influence this pathway suggests that its ethyl ester derivative may also affect protein synthesis and cellular growth, potentially explaining its effects on tissue regeneration and wound healing.
Role in Urea Cycle
As a derivative of L-ornithine, Ethyl L-ornithine dihydrochloride may influence the urea cycle, where L-ornithine plays a vital role . L-ornithine is a non-proteinogenic amino acid that participates in the urea cycle, which is essential for the elimination of excess nitrogen from the body . The modification of L-ornithine to its ethyl ester form may alter its participation in this cycle, potentially affecting nitrogen metabolism.
Analytical Methods
Various analytical methods have been developed for the characterization and analysis of Ethyl L-ornithine dihydrochloride, ensuring its purity and identity in research and commercial applications.
HPLC Analysis
Ethyl L-ornithine dihydrochloride can be analyzed using reverse phase High-Performance Liquid Chromatography (HPLC) . A specific method has been developed using a Newcrom R1 HPLC column with a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid . For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid .
This HPLC method is scalable and can be used for isolating impurities in preparative separation. It is also suitable for pharmacokinetic studies . Smaller 3 µm particles columns are available for fast Ultra Performance Liquid Chromatography (UPLC) applications .
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about Ethyl L-ornithine dihydrochloride. 1H NMR data for the compound in D2O shows characteristic peaks corresponding to its structure . This technique is valuable for confirming the identity and purity of synthesized Ethyl L-ornithine dihydrochloride.
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